Cas no 1207007-05-3 (N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide)

N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide is a heterocyclic compound featuring a pyridazinone core linked to a thiophene carboxamide moiety via an ethylene spacer. This structure imparts unique physicochemical properties, making it a promising intermediate in medicinal chemistry and pharmaceutical research. The pyridazinone ring contributes to hydrogen-bonding capabilities, while the thiophene group enhances aromatic interactions, potentially improving binding affinity in biological targets. Its balanced lipophilicity and molecular rigidity suggest suitability for drug discovery applications, particularly in kinase inhibition or CNS-targeted therapies. The compound's synthetic versatility allows for further derivatization, enabling structure-activity relationship studies. Careful handling is recommended due to potential reactivity of the dihydropyridazinone system.
N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide structure
1207007-05-3 structure
Product Name:N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide
CAS No:1207007-05-3
MF:C11H11N3O2S
MW:249.288940668106
CID:5907626
PubChem ID:45497146
Update Time:2025-06-12

N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[2-(6-oxopyridazin-1-yl)ethyl]thiophene-3-carboxamide
    • 1207007-05-3
    • VU0520787-1
    • N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)thiophene-3-carboxamide
    • AKOS024518894
    • N-[2-(6-oxo-1,6-dihydropyridazin-1-yl)ethyl]thiophene-3-carboxamide
    • F5791-0927
    • N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide
    • Inchi: 1S/C11H11N3O2S/c15-10-2-1-4-13-14(10)6-5-12-11(16)9-3-7-17-8-9/h1-4,7-8H,5-6H2,(H,12,16)
    • InChI Key: HVUYCLWPKSKXCU-UHFFFAOYSA-N
    • SMILES: C1SC=CC=1C(NCCN1N=CC=CC1=O)=O

Computed Properties

  • Exact Mass: 249.05719778g/mol
  • Monoisotopic Mass: 249.05719778g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 90Ų

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Additional information on N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide

Introduction to N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide (CAS No: 1207007-05-3)

N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide, a compound with the CAS number 1207007-05-3, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug discovery and development. The structural features of this molecule, particularly the presence of a pyridazine and thiophene moiety, make it a promising candidate for further investigation in various therapeutic areas.

The N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide structure combines elements that are known to exhibit biological activity. The pyridazine ring is a heterocyclic compound that has been widely studied for its pharmacological properties. It is often found in active pharmaceutical ingredients (APIs) due to its ability to interact with biological targets in a manner that can modulate physiological processes. The thiophene ring, on the other hand, is another heterocycle that is frequently incorporated into drug molecules due to its stability and ability to participate in various chemical reactions.

In recent years, there has been a growing interest in the development of novel compounds that can target specific biological pathways. The pyridazine-thiophene hybrid structure of N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide positions it as a potential lead compound for such efforts. Current research in this area suggests that molecules with similar structural motifs may have applications in the treatment of inflammatory diseases, neurological disorders, and even certain types of cancer.

The synthesis of N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide involves a series of well-defined chemical transformations. The process typically begins with the preparation of the pyridazine core, which is then functionalized to introduce the thiophene moiety. The final step involves the carboxylation of the ethyl group to form the amide linkage. This synthetic route highlights the compound's accessibility and makes it feasible for further scale-up and industrial production.

One of the most compelling aspects of N-2-(6-oxo-1,6-dihydropyridazin-1-yl)ethylthiophene-3-carboxamide is its potential as a scaffold for drug design. The combination of the pyridazine and thiophene rings provides multiple sites for functionalization, allowing chemists to tailor the molecule's properties to specific biological targets. This flexibility is particularly valuable in medicinal chemistry, where subtle changes in molecular structure can significantly impact biological activity.

Recent studies have begun to explore the pharmacological profile of N-containing heterocyclic compounds like N-2-(6-oxydihydro-pyrazinyl)-ethyl-thieno[3]carboxamide. These investigations have revealed promising results regarding their ability to interact with enzymes and receptors involved in disease pathways. For instance, some preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory effects by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX).

The role of computational chemistry and molecular modeling has been instrumental in understanding the potential biological activity of N-2-(6-oxydihydro-pyrazinyl)-ethyl-thieno[3]carboxamide. By simulating interactions between this compound and biological targets at the molecular level, researchers can predict how it might behave within a living system. These predictions are then validated through experimental studies, providing a powerful tool for drug discovery.

In conclusion, N-2-(6-oxydihydro-pyrazinyl)-ethyl-thieno[3]carboxamide represents an exciting opportunity for further research and development in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable candidate for therapeutic intervention. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in addressing complex diseases and improving patient outcomes.

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